

# 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile molecular weight

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## Compound of Interest

Compound Name: 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

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An In-depth Technical Guide to **3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile**

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

## Executive Summary

**3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile** is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a pyridone core, a bromine atom, and a nitrile group makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a validated synthetic protocol, detailed methods for spectroscopic characterization, and an exploration of its applications as a strategic intermediate in the development of novel therapeutics. The methodologies and insights presented herein are grounded in established chemical principles to empower researchers in their drug discovery and development endeavors.

## Physicochemical and Structural Properties

**3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile** is a solid at room temperature, with its key properties consolidated from chemical supplier databases and computational predictions. The presence of the bromine atom provides a handle for cross-coupling reactions, the nitrile

group can be hydrolyzed or reduced, and the pyridone ring offers sites for N-alkylation and other modifications.

Table 1: Core Physicochemical Data

Property	Value	Source
CAS Number	1186637-40-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrN <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	199.01 g/mol	<a href="#">[1]</a>
Monoisotopic Mass	197.94289 Da	<a href="#">[4]</a>
SMILES	<chem>N#CC1=C(Br)C=CC(N1)=O</chem>	<a href="#">[1]</a>
InChI Key	KWQPGYCCQXLCIZ-UHFFFAOYSA-N	<a href="#">[4]</a>
Storage Conditions	2-8 °C, Sealed in a dry environment	<a href="#">[1]</a> <a href="#">[2]</a>

## Synthesis and Mechanistic Rationale

The synthesis of **3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile** is typically achieved through the electrophilic bromination of a suitable pyridone precursor. The choice of brominating agent and reaction conditions is critical to ensure regioselectivity and high yield, avoiding unwanted side reactions.

## Recommended Synthetic Protocol

This protocol describes the synthesis via bromination of 2-hydroxy-6-oxo-1,6-dihydropyridine (a tautomeric form of the pyridone).

Objective: To regioselectively introduce a bromine atom at the C3 position of the pyridone ring.

Materials:

- 6-Oxo-1,6-dihydropyridine-2-carbonitrile

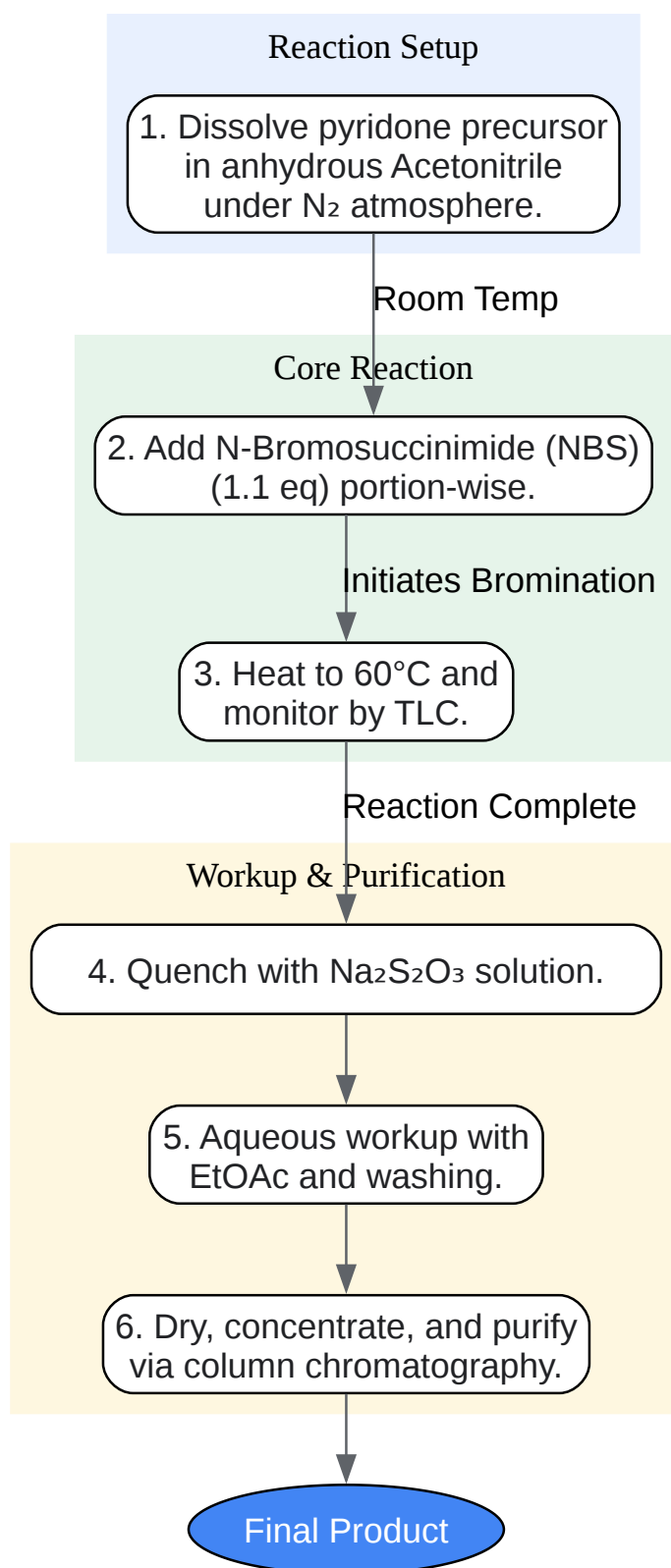
- N-Bromosuccinimide (NBS)
- Acetonitrile ( $\text{CH}_3\text{CN}$ ), anhydrous
- Nitrogen gas ( $\text{N}_2$ )
- Saturated sodium thiosulfate solution ( $\text{Na}_2\text{S}_2\text{O}_3$ )
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Rotary evaporator
- Magnetic stirrer and heating mantle
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, dissolve 6-oxo-1,6-dihydropyridine-2-carbonitrile (1.0 eq) in anhydrous acetonitrile.
- **Initiation:** Begin stirring the solution under a nitrogen atmosphere at room temperature.
- **Reagent Addition:** Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes. The addition of NBS is done carefully to control the reaction exotherm. NBS is chosen as the brominating agent due to its ease of handling and its ability to provide a low, steady concentration of electrophilic bromine, which enhances regioselectivity.
- **Reaction Progression:** Heat the reaction mixture to  $60^\circ\text{C}$  and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- **Quenching:** Cool the mixture to room temperature and quench the reaction by adding saturated sodium thiosulfate solution to neutralize any unreacted bromine.

- **Workup:** Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile. Partition the resulting residue between ethyl acetate and water.
- **Extraction & Washing:** Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution, water, and finally, brine. The bicarbonate wash removes any acidic byproducts.
- **Drying & Filtration:** Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate the filtrate in vacuo.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield **3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile** as a solid.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of the target compound.

## Spectroscopic Validation and Quality Control

To ensure the identity and purity of the synthesized compound, a suite of spectroscopic analyses is required. Each technique provides a unique piece of structural information, and together they form a self-validating system of characterization.

Table 2: Expected Spectroscopic Data

Technique	Expected Observations	Rationale
$^1\text{H}$ NMR	Two doublets in the aromatic region ( $\delta$ 6.5-8.0 ppm), one broad singlet for the N-H proton ( $\delta$ > 10 ppm).	The two protons on the pyridine ring are in different chemical environments and will show coupling to each other. The N-H proton is exchangeable and often appears as a broad signal.
$^{13}\text{C}$ NMR	Six distinct carbon signals, including a signal for the nitrile carbon ( $\text{C}\equiv\text{N}$ ) around $\delta$ 115-120 ppm and a carbonyl carbon ( $\text{C}=\text{O}$ ) signal around $\delta$ 160-170 ppm.	Confirms the presence of all six unique carbon atoms in the molecule, including the key functional groups.
Mass Spec (ESI)	A pair of molecular ion peaks $[\text{M}+\text{H}]^+$ and $[\text{M}+\text{H}+2]^+$ with an approximate 1:1 intensity ratio.	This characteristic isotopic pattern is definitive proof of the presence of a single bromine atom in the molecule.
FT-IR	Characteristic absorption bands for N-H stretching ( $\sim 3200\text{ cm}^{-1}$ ), $\text{C}\equiv\text{N}$ stretching ( $\sim 2230\text{ cm}^{-1}$ ), and $\text{C}=\text{O}$ stretching ( $\sim 1650\text{ cm}^{-1}$ ).	Provides confirmation of the key functional groups present in the final structure.

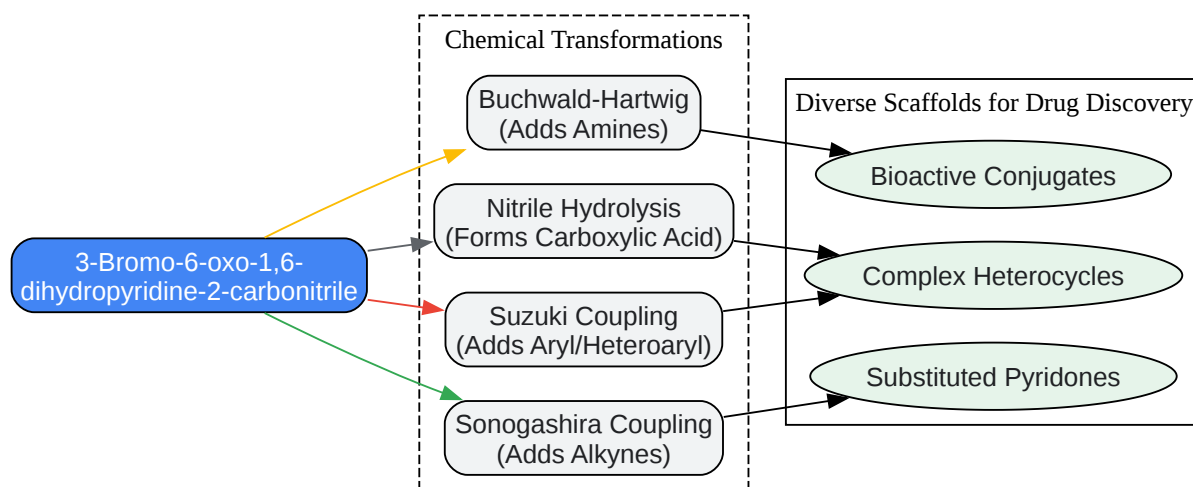
## Applications in Medicinal Chemistry

The true value of **3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile** lies in its role as a versatile intermediate for constructing diverse molecular libraries. Its structural motifs are found in numerous biologically active compounds. The dihydropyridine core is considered a "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets.[5]

Compounds with a similar pyridone scaffold have demonstrated significant potential in biological applications, including antimicrobial and anticancer activities.[6] The mechanism of action for related structures is often attributed to the disruption of bacterial cell wall synthesis or interference with key metabolic pathways.[6]

The strategic placement of the bromine atom allows for its use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of substituents at the C3 position. This functional handle is crucial for structure-activity relationship (SAR) studies.

## Role as a Chemical Building Block



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Caption: Utility as a scaffold for diverse chemical modifications.

## Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

- Hazard Statements: The compound is classified as harmful if swallowed (H302).[1]
- Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). If in eyes, rinse cautiously with water for several minutes (P305+P351+P338).[1]
- Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]  
[2] This minimizes degradation from moisture and atmospheric contaminants.

## References

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